Cas no 79-55-0 (Pempidine)

Pempidine structure
Pempidine structure
Product Name:Pempidine
N.o CAS:79-55-0
MF:C10H21N
MW:155.28044295311
MDL:MFCD00006493
CID:81691
PubChem ID:24856594
Update Time:2024-10-27

Pempidine Propriedades químicas e físicas

Nomes e Identificadores

    • 1,2,2,6,6-Pentamethylpiperidine
    • 1,2,2,6,6-Pentamethy
    • 1,2,2,6,6-Pentamethyl-piperidine
    • EINECS 201-211-2
    • M+B 4486
    • N,2,2,6,6-pentamethyl piperidine
    • N-methyl-2,2,6,6-tetramethylpiperidine
    • Pempidine
    • Perolysen
    • PIPERIDINE,1,2,2,6,6-PENTAMETHYL
    • Pyrilene
    • PMP
    • 1,2,2,6,6-pentamethyl-piperidin
    • DTXSID7046962
    • PEMPIDINE [MI]
    • CCG-205020
    • SCHEMBL217663
    • SMR001550603
    • NSC-758448
    • UNII-N5I18JI9D6
    • Q1438667
    • BRD-K71075093-001-01-7
    • MFCD00006493
    • 1,2,2,6,6-Pentamethylpiperidine, 97%
    • Tenormal
    • NCGC00178703-01
    • NCGC00178703-02
    • N5I18JI9D6
    • HY-B1382
    • SBI-0050913.P003
    • 1,2,2,6,6-pentamethylpiperidin
    • CHEMBL1617409
    • MLS004734620
    • HMS3886G20
    • AKOS005259835
    • PEMPIDINE [WHO-DD]
    • M&B 4486
    • PEMPIDINE [INN]
    • Pempidina
    • s5725
    • SY106910
    • Pempidine, Pempidine (1,2,2,6,6-pentamethylpiperidine)
    • AB00053781_08
    • NSC 758448
    • 79-55-0
    • XULIXFLCVXWHRF-UHFFFAOYSA-
    • InChI=1/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3
    • Pempidinum
    • J-660028
    • FT-0631351
    • AB00053781
    • A857505
    • 1,2,2,6,6-Pentamethylpiperidine, purum, >=99.0% (GC)
    • NS00020234
    • PIPERIDINE, 1,2,2,6,6-PENTAMETHYL-
    • 1,2,2,6,6-penta-methylpiperidine
    • CS-4858
    • Pempidina [DCIT]
    • Pempidine [INN:BAN]
    • D78083
    • CHEBI:94718
    • DS-15962
    • Pempidinum [INN-Latin]
    • 1,2,2,6,6-Pentamethylpiperidine (ACI)
    • 2,2,6,6,N-Pentamethylpiperidine
    • MeSH ID: D010393
    • N,2,2,6,6-Pentamethylpiperidine
    • Pempidinum (INN-Latin)
    • BBL102663
    • BRD-K71075093-045-14-7
    • STL556467
    • pirilenum (for the tosilate)
    • Piperidine, 1,2,2,6,6pentamethyl
    • DTXCID5026962
    • 1,2,2,6,6pentamethylpiperidine
    • 2,2,6,6,N-Pentamethylpiperidine; M&B 4486; N,2,2,6,6-Pentamethylpiperidine; N-Methyl-2,2,6,6-tetramethylpiperidine; Pempidine; Pyrilene
    • DB-056374
    • MDL: MFCD00006493
    • Inchi: 1S/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3
    • Chave InChI: XULIXFLCVXWHRF-UHFFFAOYSA-N
    • SMILES: N1(C(C)(C)CCCC1(C)C)C
    • BRN: 103806

Propriedades Computadas

  • Massa Exacta: 155.16700
  • Massa monoisotópica: 155.167
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 131
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 01
  • XLogP3: 2.3
  • Superfície polar topológica: 4.4

Propriedades Experimentais

  • Cor/Forma: 不确定。
  • Densidade: 0.858 g/mL at 25 °C(lit.)
  • Ponto de Fusão: 137-141ºC
  • Ponto de ebulição: 187-188 °C(lit.)
  • Ponto de Flash: 华氏:131 °F
    摄氏:55 °C
  • Índice de Refracção: n20/D 1.460(lit.)
  • Solubilidade: Soluble in toluene, dimethylformamide.
  • PSA: 3.24000
  • LogP: 2.59720
  • Merck: 14,7080
  • Sensibilidade: Air Sensitive
  • pka: 11.25(at 30℃)
  • Solubilidade: 不确定。

Pempidine Informações de segurança

  • Símbolo: GHS02 GHS06
  • Palavra de Sinal:Danger
  • Declaração de perigo: H226-H301-H315-H319-H335
  • Declaração de Advertência: P261-P301+P310-P305+P351+P338
  • Número de transporte de matérias perigosas:UN 1992 3/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 10-22-36/37/38
  • Instrução de Segurança: S26; S36/37
  • CÓDIGOS DA MARCA F FLUKA:10-34
  • RTECS:TN2190000
  • Identificação dos materiais perigosos: Xn
  • Classe de Perigo:3
  • PackingGroup:
  • TSCA:Yes
  • Condição de armazenamento:Pure form -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Grupo de Embalagem:III
  • Nível de perigo:3
  • Termo de segurança:3
  • Grupo de Embalagem:III
  • Frases de Risco:R10

Pempidine Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pempidine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
MedChemExpress
HY-B1382-10mM*1mLinDMSO
Pempidine
79-55-0 ≥98.0%
10mM*1mLinDMSO
¥550 2023-07-26
MedChemExpress
HY-B1382-100mg
Pempidine
79-55-0 ≥98.0%
100mg
¥500 2024-04-17
S e l l e c k ZHONG GUO
S5725-25mg
Pempidine
79-55-0 98%
25mg
¥795.15 2023-09-15
Chemenu
CM180490-10g
1,2,2,6,6-pentamethylpiperidine
79-55-0 98%
10g
$117 2021-08-05
Chemenu
CM180490-25g
1,2,2,6,6-pentamethylpiperidine
79-55-0 98%
25g
$215 2021-08-05
TRC
P271785-5g
1,2,2,6,6-Pentamethylpiperidine
79-55-0
5g
$ 176.00 2023-09-06
TRC
P271785-10g
1,2,2,6,6-Pentamethylpiperidine
79-55-0
10g
$ 265.00 2023-09-06
TRC
P271785-50g
1,2,2,6,6-Pentamethylpiperidine
79-55-0
50g
$ 564.00 2023-09-06
Apollo Scientific
OR480665-10g
1,2,2,6,6-Pentamethylpiperidine
79-55-0 98%
10g
£83.00 2023-09-02
Apollo Scientific
OR480665-25g
1,2,2,6,6-Pentamethylpiperidine
79-55-0 97%
25g
£106.00 2025-02-20

Pempidine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: 2278261-44-0 Solvents: Dimethylacetamide ;  2 h, 60 °C
Referência
UiO-type metal-organic frameworks with NHC or metal-NHC functionalities for N-methylation using CO2 as the carbon source
Zhang, Xu; Jiang, Yilin; Fei, Honghan, Chemical Communications (Cambridge, 2019, 55(79), 11928-11931

Método de produção 2

Condições de reacção
1.1 Reagents: 9-BBN dimer Catalysts: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: THF-d8 ;  1 h, 1 bar, 90 °C
Referência
Carbon dioxide reduction to methylamines under metal-free conditions
Blondiaux, Enguerrand; Pouessel, Jacky; Cantat, Thibault, Angewandte Chemie, 2014, 53(45), 12186-12190

Método de produção 3

Condições de reacção
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Phosphonium, methyltriphenyl-, methyl carbonate (1:1) Solvents: Tetrahydrofuran ;  16 h, 1 bar, 70 °C
Referência
Tuneable reduction of CO2 - organocatalyzed selective formylation and methylation of amines
Ren, Changyue; Terazzi, Constanza; Werner, Thomas, Green Chemistry, 2024, 26(1), 439-447

Método de produção 4

Condições de reacção
1.1 Reagents: Phenylsilane Solvents: Dimethylformamide ;  24 h, 1 atm, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  rt
Referência
Catalyst-free N-methylation of amines using CO2
Niu, Huiying; Lu, Lijun; Shi, Renyi; Chiang, Chien-Wei; Lei, Aiwen, Chemical Communications (Cambridge, 2017, 53(6), 1148-1151

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Toluene ;  16 h, 130 °C
Referência
Transition metal-free methylation of amines with formaldehyde as the reductant and methyl source
Man, Nikki Y. T.; Li, Wanfang; Stewart, Scott G.; Wu, Xiao-Feng, Chimia, 2015, 69(6), 345-347

Método de produção 6

Condições de reacção
1.1 Reagents: Diphenylsilane Catalysts: 1,3-Bis(1,1-dimethylethyl)-2,3-dihydro-1H-1,3,2-diazaphosphole Solvents: Acetonitrile-d3 ;  -196 °C; 7 h, rt
Referência
Hydrophosphination of CO2 and Subsequent Formate Transfer in the 1,3,2-Diazaphospholene-Catalyzed N-Formylation of Amines
Chong, Che Chang; Kinjo, Rei, Angewandte Chemie, 2015, 54(41), 12116-12120

Método de produção 7

Condições de reacção
1.1 Reagents: Trimethylamineborane Catalysts: 2-Amino-6-methylpyridine Solvents: 1,2-Dichloroethane ;  6 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referência
Borane-Trimethylamine Complex as a Reducing Agent for Selective Methylation and Formylation of Amines with CO2
Zhang, Yanmeng; Zhang, He; Gao, Ke, Organic Letters, 2021, 23(21), 8282-8286

Método de produção 8

Condições de reacção
1.1 Solvents: Benzene
Referência
Steric hindrance to formation of aminals from di-sec- and di-tert-alkylamines
Kostyanovskii, R. G.; Shakhgel'diev, M. A.; Nabiev, O. G., Izvestiya Akademii Nauk SSSR, 1986, (12), 2826-7

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide ,  Carbon nitride (C3N4) Solvents: Methanol ;  6 h, 1.5 MPa, 30 °C
Referência
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine
Hong, Zeng ; Ge, Xin; Zhou, Shaodong, International Journal of Molecular Sciences, 2022, 23(14),

Método de produção 10

Condições de reacção
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Catalysts: 2-[[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]meth… Solvents: Toluene ,  Tetrahydrofuran ;  rt; rt → 100 °C; 1.5 h, 100 °C
Referência
Expanding the ligand framework diversity of carbodicarbenes and direct detection of boron activation in the methylation of amines with CO2
Chen, Wen-Ching; Shen, Jiun-Shian; Jurca, Titel; Peng, Chun-Jung; Lin, Yen-Hsu; et al, Angewandte Chemie, 2015, 54(50), 15207-15212

Método de produção 11

Condições de reacção
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: [1-[2,6-Bis(1-methylethyl)phenyl]-3,3-diethyl-5,5-dimethyl-2-pyrrolidinylidene]c… Solvents: Butyl ether ;  18 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
Referência
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source
Wang, Diedie; Lang, Wanglv; Wang, Wan ; Zou, Qizhuang; Yang, Chunliang; et al, ACS Omega, 2023, 8(33), 30640-30645

Método de produção 12

Condições de reacção
1.1 Solvents: Chloroform ;  cooled; 96 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Atom-Efficient Synthesis of Alkynylfluoroborates Using BF3-Based Frustrated Lewis Pairs
Iashin, Vladimir; Chernichenko, Konstantin; Papai, Imre; Repo, Timo, Angewandte Chemie, 2016, 55(45), 14146-14150

Método de produção 13

Condições de reacção
1.1 Reagents: Diphenylsilane Catalysts: 2254080-71-0 Solvents: Acetonitrile ;  24 h, 2.7 atm, 120 °C
Referência
Diverse catalytic reactivity of a dearomatized PN3P*-nickel hydride pincer complex towards CO2 reduction
Li, Huaifeng; Goncalves, Theo P.; Zhao, Qianyi; Gong, Dirong; Lai, Zhiping; et al, Chemical Communications (Cambridge, 2018, 54(81), 11395-11398

Método de produção 14

Condições de reacção
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate ,  18-Crown-6 Solvents: Acetonitrile ;  72 h, 1 atm, 80 °C
Referência
Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis
Lu, Chunlei; Qiu, Zetian; Zhu, Yiling; Lin, Bo-Lin, Science Bulletin, 2019, 64(11), 723-729

Método de produção 15

Condições de reacção
1.1 Reagents: Dimethylthiocarbamoyl chloride Solvents: Dichloromethane ;  3 h, rt
1.2 Solvents: Acetonitrile ;  reflux
Referência
New deoxygenation method for amine N-oxides using dimethylthiocarbamoyl chloride
Caliskan, Hafize; Zaim, Omer, Synthetic Communications, 2010, 40(20), 3078-3083

Método de produção 16

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Copper nitrate trihydrate ,  Zirconium oxychloride octahydrate ,  Tetrachloropalladic acid Solvents: Octane ;  48 h, 160 °C
Referência
N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions
Cui, Xinjiang; Zhang, Yan; Deng, Youquan; Shi, Feng, Chemical Communications (Cambridge, 2014, 50(88), 13521-13524

Método de produção 17

Condições de reacção
1.1 Reagents: Diphenylsilane Catalysts: 1,3-Bis(1,1-dimethylethyl)-2,3-dihydro-1H-1,3,2-diazaphosphole Solvents: Acetonitrile-d3 ;  -196 °C; 12 h, 50 °C
Referência
Formylation or methylation: what determines the chemoselectivity of the reaction of amine, CO2, and hydrosilane catalyzed by 1,3,2-diazaphospholene?
Lu, Yu; Gao, Zhong-Hua; Chen, Xiang-Yu; Guo, Jiandong; Liu, Zheyuan; et al, Chemical Science, 2017, 8(11), 7637-7650

Método de produção 18

Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ;  10 bar, rt; rt → 100 °C; 24 h, 100 °C; 100 °C → rt
1.2 Solvents: Water ;  rt
Referência
Catalyst-free selective N-formylation and N-methylation of amines using CO2 as a sustainable C1 source
Zou, Qizhuang; Long, Guangcai; Zhao, Tianxiang; Hu, Xingbang, Green Chemistry, 2020, 22(4), 1134-1138

Pempidine Raw materials

Pempidine Preparation Products

Fornecedores recomendados
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD